molecular formula C11H11ClFNOS B12240583 4-(3-Chloro-5-fluorobenzoyl)thiomorpholine

4-(3-Chloro-5-fluorobenzoyl)thiomorpholine

Cat. No.: B12240583
M. Wt: 259.73 g/mol
InChI Key: JMMJQAHASOZYFR-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorobenzoyl)thiomorpholine is a chemical compound that features a thiomorpholine ring substituted with a 3-chloro-5-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-5-fluorobenzoyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-chloro-5-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorobenzoyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Nucleophilic substitution: Substituted benzoyl thiomorpholines.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiomorpholine derivatives.

    Coupling reactions: Biaryl compounds.

Scientific Research Applications

4-(3-Chloro-5-fluorobenzoyl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-chloro-5-fluorobenzoyl)thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The thiomorpholine ring can also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-5-fluorobenzoyl)thiomorpholine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzoyl group, which can influence its chemical reactivity and biological activity. The thiomorpholine ring also adds to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H11ClFNOS

Molecular Weight

259.73 g/mol

IUPAC Name

(3-chloro-5-fluorophenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C11H11ClFNOS/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2

InChI Key

JMMJQAHASOZYFR-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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